molecular formula C22H14ClF3N2O2 B2905132 5-chloro-1-(4-nitrobenzyl)-3-phenyl-2-(trifluoromethyl)-1H-indole CAS No. 337921-12-7

5-chloro-1-(4-nitrobenzyl)-3-phenyl-2-(trifluoromethyl)-1H-indole

Cat. No.: B2905132
CAS No.: 337921-12-7
M. Wt: 430.81
InChI Key: AAOQXAIRSGAORX-UHFFFAOYSA-N
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Description

5-chloro-1-(4-nitrobenzyl)-3-phenyl-2-(trifluoromethyl)-1H-indole is a useful research compound. Its molecular formula is C22H14ClF3N2O2 and its molecular weight is 430.81. The purity is usually 95%.
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Scientific Research Applications

Palladium-Catalyzed Synthesis and Functionalization

Palladium-catalyzed reactions have significantly impacted the synthesis and functionalization of indoles, a category to which 5-chloro-1-(4-nitrobenzyl)-3-phenyl-2-(trifluoromethyl)-1H-indole belongs. These methodologies offer a broad range of functionalities applicable to complex molecules, providing access to fine chemicals, pharmaceutical intermediates, and active ingredients efficiently and with minimal waste, aligning with green chemistry principles. Such techniques underscore the versatility of palladium catalysis in modifying organic synthesis approaches (Cacchi & Fabrizi, 2005).

Fluoroindolecarboxylic Acids Synthesis

The preparation of fluoroindolecarboxylic acids, derivatives related to the broader family of indoles, has been achieved through direct synthesis from corresponding fluoroindoles or via halogen/metal permutation. This method highlights the significance of fluoroindole derivatives in synthetic chemistry, providing insights into the manipulation of halogenated indoles for the development of compounds with potential biological activities (Schlosser, Ginanneschi, & Leroux, 2006).

Tritium Labeling in Drug Discovery

Tritium labeling of compounds, such as leukotriene biosynthesis inhibitors, demonstrates the application of indoles in drug discovery and development. Through specific synthesis pathways, researchers can create tritiated versions of bioactive molecules, facilitating the study of drug behavior in biological systems. This process exemplifies the integration of indole chemistry into the development of therapeutic agents (SchmidtStanley et al., 1991).

Photocleavable Protecting Groups

The o-nitrobenzyl group has been identified as a viable nitrogen protecting group for indoles, indicating the manipulation of indole derivatives in synthetic pathways. Such protecting groups are pivotal in the stepwise construction of complex molecules, showcasing the adaptability of indole chemistry in various synthetic applications (Voelker, Ewell, Joo, & Edstrom, 1998).

Apoptosis Inducers Discovery

Research into indole-2-carboxylic acid benzylidene-hydrazides, which include structures akin to this compound, has led to the discovery of new classes of potent apoptosis inducers. This highlights the therapeutic potential of indole derivatives in cancer treatment, underscoring the role of indole chemistry in medicinal chemistry and pharmacology (Zhang et al., 2004).

Properties

IUPAC Name

5-chloro-1-[(4-nitrophenyl)methyl]-3-phenyl-2-(trifluoromethyl)indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14ClF3N2O2/c23-16-8-11-19-18(12-16)20(15-4-2-1-3-5-15)21(22(24,25)26)27(19)13-14-6-9-17(10-7-14)28(29)30/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAOQXAIRSGAORX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N(C3=C2C=C(C=C3)Cl)CC4=CC=C(C=C4)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.